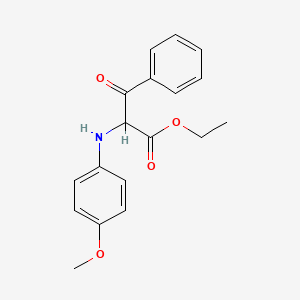

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate

Description

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxyphenylamino group, and a phenylpropanoate backbone

Properties

Molecular Formula |

C18H19NO4 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

ethyl 2-(4-methoxyanilino)-3-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C18H19NO4/c1-3-23-18(21)16(17(20)13-7-5-4-6-8-13)19-14-9-11-15(22-2)12-10-14/h4-12,16,19H,3H2,1-2H3 |

InChI Key |

DGWNBMFTIRTHNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate typically involves the condensation of ethyl acetoacetate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate, also known by its CAS number 17332-31-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

- Molecular Formula : CHN O

- Molecular Weight : 313.35 g/mol

- Structural Characteristics : The compound features an ethyl ester linked to a phenylpropanoic acid derivative with a methoxy-substituted aniline moiety.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains. For instance, a study highlighted that derivatives of similar structures exhibited significant antibacterial activity, disrupting biofilm formation and demonstrating potential as anti-quorum sensing agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study employed molecular docking simulations to predict interactions with cancer-related proteins, suggesting that the compound could inhibit tumor growth effectively .

Case Study : A recent in vitro study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were found to be approximately 15 µM for MCF-7 and 20 µM for HeLa cells, indicating potent anticancer activity.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promising anti-inflammatory effects. It was observed to reduce pro-inflammatory cytokine production in activated macrophages, which is crucial for managing inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through the activation of intrinsic pathways.

- Modulation of Cytokine Release : It downregulates the expression of inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.